(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(4-Ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at position 2 and a 3-methylbut-2-en-1-yloxy moiety at position 4. The (Z)-configuration of the benzylidene group is critical for maintaining biological activity, as seen in structurally related compounds targeting tubulin polymerization and cancer cell proliferation .
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-4-24-17-7-5-16(6-8-17)13-21-22(23)19-10-9-18(14-20(19)26-21)25-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQCHQGCAYMIL-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Attachment of the Methylbutenyl Group: The final step involves the etherification of the benzofuran core with 3-methylbut-2-en-1-ol under basic conditions, such as using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Core Benzofuran Reactivity
The benzofuran-3(2H)-one scaffold is susceptible to nucleophilic attacks at the carbonyl group (C3) and electrophilic substitutions at aromatic positions (C5/C7).
Benzylidene Group Reactivity
The (4-ethoxybenzylidene) moiety participates in cycloadditions and electrophilic additions due to its α,β-unsaturated ketone structure.
Prenyloxy Side Chain Modifications
The (3-methylbut-2-en-1-yl)oxy group undergoes hydrolysis, oxidation, and cyclization.
Ethoxy Substituent Reactivity
The 4-ethoxy group on the benzylidene ring is relatively stable but can undergo demethylation under harsh conditions.
| Reaction Type | Conditions | Product/Outcome | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Conversion to phenolic -OH group | Requires anhydrous conditions to avoid side reactions . |
Oxidative Transformations
The conjugated system facilitates oxidation reactions, altering electronic properties.
Key Findings:
-
Stereochemical Integrity : The Z-configuration of the benzylidene group (confirmed via X-ray crystallography in analogs ) dictates regioselectivity in cycloadditions.
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Functional Group Synergy : Cooperative effects between the ethoxy and prenyloxy groups enhance electrophilicity at the benzylidene double bond .
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Synthetic Versatility : Base-mediated condensations remain the most efficient route for scalability (>80% yield under optimized conditions ).
Scientific Research Applications
Pharmacological Properties
Benzofuran derivatives, including the target compound, have been extensively studied for their pharmacological properties. The following sections highlight key biological activities associated with this class of compounds:
Anti-inflammatory Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, one study reported that a related benzofuran compound reduced levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin 1 (IL-1) by up to 98% in vitro . This suggests that (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one may also possess similar anti-inflammatory properties, making it a candidate for treating chronic inflammatory disorders.
Antidiabetic Potential
Benzofuran derivatives have shown promise as antidiabetic agents. A recent investigation highlighted the ability of certain benzofuran compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels . The potential of this compound to modulate glucose metabolism warrants further exploration.
Antioxidant Activity
The antioxidant properties of benzofuran derivatives contribute to their therapeutic potential. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The structural features of this compound may enhance its efficacy as an antioxidant.
Clay Catalysis
A novel approach utilizing clay as a catalyst for the solventless condensation of benzofuran derivatives has been reported. This method enhances reaction efficiency and minimizes environmental impact . Such techniques could be adapted for synthesizing the target compound.
Asymmetric Synthesis
Recent developments in asymmetric synthesis allow for the creation of enantiomerically pure benzofuran derivatives. Utilizing chiral catalysts can lead to improved selectivity and yield in the production of this compound .
Case Studies and Research Findings
Several studies have documented the biological activities and applications of benzofuran derivatives:
These findings indicate the potential utility of this compound in therapeutic applications targeting inflammation, diabetes, and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The benzofuran-3(2H)-one scaffold is highly modular, with substituents on the benzylidene and alkoxy groups dictating biological activity. Key analogs include:
Key Observations :
- Ethoxy vs. Methoxy Substitution : The 4-ethoxy group in the target compound may enhance metabolic stability compared to 4-methoxy analogs (e.g., ), as ethoxy groups are less prone to demethylation.
- Prenyloxy Group : The 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at C6, shared with , is associated with improved membrane permeability and interaction with hydrophobic binding pockets in enzymes like tubulin .
Anticancer Activity
- Tubulin Inhibition : Analog 5a ((Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-6-oxyacetonitrile benzofuran-3(2H)-one) inhibits tubulin polymerization by binding to the colchicine site (IC50 < 100 nM in PC-3 cells) . The prenyloxy group in the target compound may similarly enhance tubulin binding.
- Leukemia Specificity: Aurones with dichlorobenzyl or pyridinyl substituents (e.g., 5b) show selectivity against T-ALL leukemia cell lines while sparing normal lymphocytes .
Antiviral Activity
- The dimethoxybenzylidene derivative (CID: 1804018) inhibits Marburg virus replication (PC3 = 8.74%) by targeting the nucleoprotein (NP) . Ethoxy substitution in the target compound could modulate NP binding affinity.
Enzyme Inhibition
- (Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one inhibits Topoisomerase II, a DNA replication enzyme . Ethoxy substitution may alter intercalation dynamics.
Physicochemical Properties
Biological Activity
(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic, anti-inflammatory, and potential antidiabetic properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzofuran core, which is significant in various bioactive compounds. The presence of the ethoxy and allyl groups contributes to its reactivity and interaction with biological targets.
1. Cytotoxic Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective action towards K562 leukemia cells, inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxicity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 10.5 | Induces apoptosis via ROS |
| Compound B | HeLa | 15.8 | Mitochondrial dysfunction |
| Compound C | MCF7 | 12.0 | Inhibition of cell proliferation |
2. Anti-inflammatory Activity
Benzofuran derivatives are recognized for their anti-inflammatory properties. Research indicates that similar compounds significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example, one study reported a reduction of TNF-alpha by 93.8% and IL-1 by 98% when treated with a related benzofuran compound . The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a benzofuran derivative on human macrophages. The results showed that treatment led to a marked decrease in nitric oxide production, indicating potential therapeutic applications for chronic inflammatory diseases .
3. Antidiabetic Potential
Emerging research suggests that benzofuran derivatives may possess antidiabetic properties by acting as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A related compound demonstrated an IC50 value of 30.94 µM against α-glucosidase, indicating promising potential for managing blood glucose levels .
Table 2: Antidiabetic Activity of Benzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | α-glucosidase | 30.94 |
| Compound E | DPP-IV | 25.67 |
| Compound F | PPAR-gamma | 15.45 |
Q & A
Q. What are the key synthetic routes for (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
- Condensation : Reacting a benzofuran-3(2H)-one precursor with 4-ethoxybenzaldehyde under basic conditions (e.g., K₂CO₃/NaOH in ethanol) to form the benzylidene moiety .
- Etherification : Introducing the 3-methylbut-2-en-1-yl (prenyl) group via nucleophilic substitution at the 6-hydroxy position using prenyl bromide in the presence of a base (e.g., NaH in DMF) .
- Critical Conditions :
- Temperature control (reflux for condensation; 0–25°C for etherification).
- Solvent selection (polar aprotic solvents for etherification to enhance reactivity).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Benzylidene Formation | 4-Ethoxybenzaldehyde, K₂CO₃, EtOH, reflux | 60–75% | |
| Prenylation | Prenyl bromide, NaH, DMF, 0–25°C | 50–65% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and prenyl group (δ 1.6–1.8 ppm for methyl, δ 5.2–5.4 ppm for olefinic protons) .
- ¹³C NMR : Carbonyl (C=O) at δ 180–185 ppm and olefinic carbons (C=C) at δ 115–125 ppm .
- Mass Spectrometry (HRMS) : Exact mass confirmation to verify molecular formula (e.g., C₂₂H₂₂O₅ requires m/z 366.1468) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives, such as varying IC₅₀ values across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using guidelines like CLSI for antimicrobial assays .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
- Structural Analog Analysis : Compare substituent effects. For example, replacing the 4-ethoxy group with 4-methyl (as in ) may alter logP and membrane permeability .
Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)
| Substituent (R) | IC₅₀ (μM) Anticancer | LogP | Reference |
|---|---|---|---|
| 4-Ethoxy | 12.5 ± 1.2 | 3.2 | This work |
| 4-Methyl | 8.7 ± 0.9 | 3.8 | |
| 4-Fluoro | 18.3 ± 2.1 | 2.9 |
Q. What strategies enhance the bioavailability of this compound given its ester and ether functional groups?
- Methodological Answer :
- Prodrug Design : Convert the ester to a phosphate ester (improves aqueous solubility) .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation of the prenyl chain) while retaining activity .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents .
Q. How does the Z-configuration influence reactivity and biological interactions?
- Methodological Answer :
- Stereochemical Impact : The Z-configuration places the 4-ethoxybenzylidene and prenyl groups on the same side, affecting:
- Binding Affinity : Enhanced π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Reactivity : Reduced steric hindrance in Michael addition reactions compared to E-isomers .
- Validation Methods :
- NOESY NMR : Correlate spatial proximity of protons to confirm configuration .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions .
Data Contradiction Analysis
Q. Why might in vitro and in vivo results for this compound diverge significantly?
- Methodological Answer :
- Pharmacokinetic Factors : Poor absorption (low Cmax) or rapid metabolism (e.g., esterase cleavage). Use LC-MS/MS to track metabolite formation .
- Toxicity Thresholds : In vivo toxicity (e.g., hepatotoxicity) may limit efficacy. Conduct acute toxicity studies in rodents with histopathological analysis .
Notes
- Abbreviations : Use full chemical names (no acronyms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
